Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl-
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Overview
Description
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- is an organic compound with the molecular formula C10H16S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. This compound is known for its unique structural features, including the presence of tert-butyl and dimethyl groups attached to the thiophene ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the selectivity and yield of the desired product. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- involves its interaction with molecular targets through its aromatic ring and functional groups. The electron-rich thiophene ring can participate in π-π interactions with aromatic residues in proteins or nucleic acids. The tert-butyl and dimethyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiophene, 3-tert-butyl-: Similar structure but lacks the dimethyl groups.
Thiophene, 2,5-dimethyl-: Lacks the tert-butyl group.
Benzo[b]thiophene, 3-(1,1-dimethylethyl)-: Contains a fused benzene ring, altering its electronic properties.
Uniqueness
Thiophene, 3-(1,1-dimethylethyl)-2,5-dimethyl- is unique due to the combined presence of tert-butyl and dimethyl groups, which enhance its stability and reactivity. These structural features make it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
80243-14-7 |
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Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
3-tert-butyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C10H16S/c1-7-6-9(8(2)11-7)10(3,4)5/h6H,1-5H3 |
InChI Key |
AFXWPKWTEUYGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)(C)C |
Origin of Product |
United States |
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